

synthesis of quinazolinone scaffolds from anthranilic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-amino-6-nitro-3H-quinazolin-4-one

Cat. No.: B8462613

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of Quinazolinone Scaffolds from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic methodologies for constructing quinazolinone scaffolds, a core structure in many biologically active compounds, using anthranilic acid as a primary starting material. The following sections detail various synthetic routes, present quantitative data for comparative analysis, provide explicit experimental protocols, and illustrate the reaction pathways.

Core Synthetic Strategies

The synthesis of quinazolinones from anthranilic acid can be broadly categorized into several effective strategies, each with distinct advantages concerning reaction conditions, yield, and applicability to diverse substitution patterns. These strategies range from classical one-pot multicomponent reactions to modern green chemistry approaches that utilize microwave or ultrasound irradiation to enhance reaction rates and efficiency.

One-Pot Multicomponent Reactions

One-pot syntheses are highly efficient as they combine multiple reaction steps without the isolation of intermediates, saving time and resources.

- From Anthranilic Acid, Amines, and Orthoesters: This method allows for the direct formation of 3-substituted quinazolin-4(3H)-ones. The reaction is often catalyzed by acids or metal triflates.[\[1\]](#)
- From Anthranilic Acid, Formaldehyde, and Primary Aromatic Amines: This approach provides a straightforward route to 3-aryl substituted-4-(2H)-quinazolinones.[\[2\]](#)
- From Anthranilic Acid, Acetic Anhydride, and Primary Amines: This solvent- and catalyst-free method, often facilitated by ultrasonic irradiation, is an environmentally friendly option for synthesizing 3-substituted 2-methyl quinazoline-4(3H)-ones.[\[3\]](#)

Two-Step Synthesis via Benzoxazinone Intermediate

This common and versatile method involves the initial formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone.[\[4\]](#)[\[5\]](#)

- Formation of N-acyl anthranilic acid: Anthranilic acid is first acylated using an acyl chloride or anhydride.[\[4\]](#)[\[5\]](#)
- Cyclization to Benzoxazinone: The N-acylated intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a benzoxazinone.[\[4\]](#)[\[5\]](#)
- Reaction with Amines: The benzoxazinone ring is opened and subsequently closed by reaction with a primary amine to yield the 2,3-disubstituted quinazolinone.[\[4\]](#)

Niementowski Reaction

The classical Niementowski reaction involves the condensation of anthranilic acid with an amide, such as formamide, at elevated temperatures to produce quinazolin-4-one.[\[6\]](#)[\[7\]](#) This method is one of the most fundamental approaches to the unsubstituted quinazolinone core.

Green Synthetic Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methods.

- Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many quinazolinone syntheses.[\[2\]](#)

[7][8][9] This technique can be applied to both one-pot and multi-step syntheses.

- **Ultrasound-Assisted Synthesis:** Similar to microwave irradiation, ultrasound provides a source of energy that can accelerate reaction rates and improve yields, often under milder conditions.[3]
- **Catalytic Methods:** A variety of catalysts have been employed to improve the efficiency and selectivity of quinazolinone synthesis. These include organic clays,[9] deep eutectic solvents (DES),[8][10] and various Lewis and Brønsted acids.[11][12]

Quantitative Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for quinazolinone scaffolds, allowing for a direct comparison of their efficiencies.

Table 1: One-Pot Multicomponent Reactions

Starting Materials	Reaction Conditions	Product	Yield (%)	Reaction Time	Reference
Anthranilic acid, Trimethyl orthoformate, Amine	Microwave, 120°C, EtOH	3-Substituted-quinazolin-4(3H)-ones	70-85	30 min	[8]
Anthranilic acid, Formaldehyde, Primary aromatic amines	Microwave, Acidic alumina	3-Aryl substituted-4-(2H)-quinazolinones	82-94	2-4 min	[2]
Anthranilic acid, Acetic anhydride, Primary amines	Ultrasound irradiation, Solvent- and catalyst-free	3-Substituted 2-methyl quinazoline-4(3H)-ones	75-92	1.5-2.5 h	[3]
Anthranilic acid, Orthoesters, Amines	Yb(OTf) ₃ , Solvent-free	Quinazolin-4(3H)-ones	75-99	a few min	[1]

Table 2: Two-Step Synthesis via Benzoxazinone Intermediate

Starting Materials (Step 2)	Reaction Conditions (Step 2)	Product	Overall Yield (%)	Reference
Benzoxazinone, Aniline	Toluene, Reflux	2-Substituted-3-phenyl-quinazolin-4(3H)-one	28	[5]
Benzoxazinone, Hydrazine hydrate	Ethanol, Reflux	3-Amino-2-substituted-quinazolin-4(3H)-one	High	[5]
Benzoxazinone, Amines	Choline chloride:urea (DES), 80°C	2-Methyl-3-substituted-quinazolin-4(3H)-ones	60-80	[8]

Table 3: Niementowski Reaction

Starting Materials	Reaction Conditions	Product	Yield (%)	Reaction Time	Reference
Anthranilic acid, Formamide	130-135°C	Quinazolin-4-one	72-96	2 h	[6]
Anthranilic acid, Formamide	Microwave, Montmorillonite K-10	Quinazolin-4-ones	85-95	4 min	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones[8]

- A mixture of anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the respective amine (6 mmol) is prepared in ethanol (10 mL).
- The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.
- After completion, the mixture is poured over crushed ice.
- The resulting crude product is separated by filtration.
- The product is recrystallized from ethanol to afford the pure 3-substituted-quinazolin-4(3H)-one.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 3-Substituted 2-Methyl Quinazoline-4(3H)-ones[3]

- In a one-pot reaction, anthranilic acid, acetic anhydride, and a selected aromatic or aliphatic primary amine are mixed without any solvent or catalyst.
- The mixture is subjected to ultrasonic irradiation at ambient temperature for the specified time (typically 1.5-2.5 hours).
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the product is worked up, which may involve washing with a suitable solvent and drying.

Protocol 3: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones via Benzoxazinone Intermediate[4]

Step A: Synthesis of N-butyryl anthranilic acid

- Anthranilic acid is reacted with butyryl chloride to obtain the corresponding amide.

Step B: Synthesis of the Benzoxazinone

- The N-butyryl anthranilic acid is reacted with acetic anhydride to yield the benzoxazin-4-one as a crystalline product.

Step C: Synthesis of the 2,3-disubstituted quinazolinone

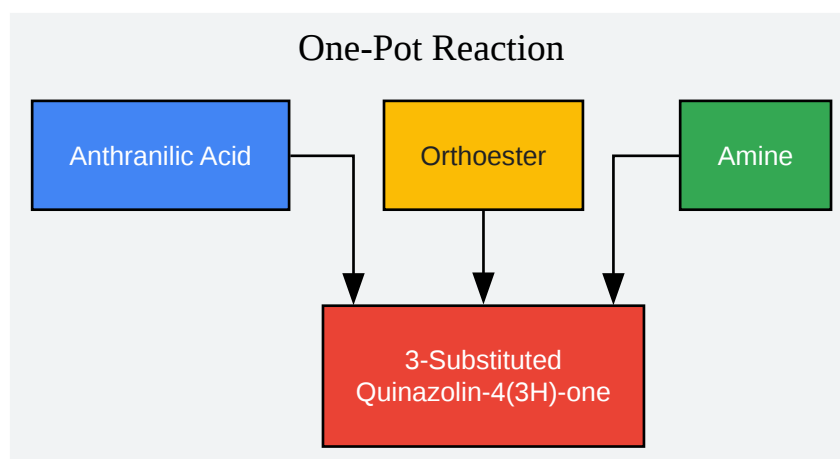
- The benzoxazinone is then reacted with a primary amine (e.g., aniline or benzylamine) to replace the oxygen in the benzoxazinone ring, resulting in the formation of the 2,3-disubstituted quinazolinone.

Protocol 4: Niementowski Reaction for the Synthesis of Quinazolin-4-one[6]

- A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a two-neck flask equipped with a reflux condenser.
- The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.
- After cooling to room temperature, the mixture is poured into a beaker containing crushed ice and left for 6-8 hours at room temperature.
- The precipitated crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield pure quinazolin-4-one.

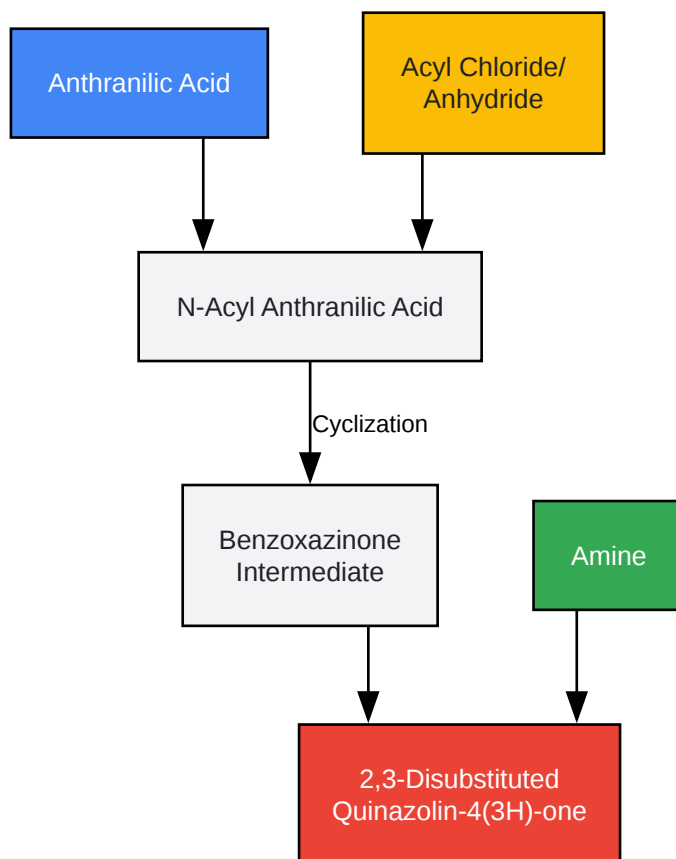
Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies described above.



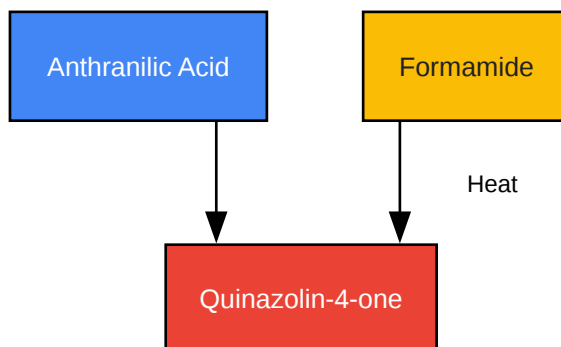
[Click to download full resolution via product page](#)

Caption: One-pot synthesis of 3-substituted quinazolin-4(3H)-ones.



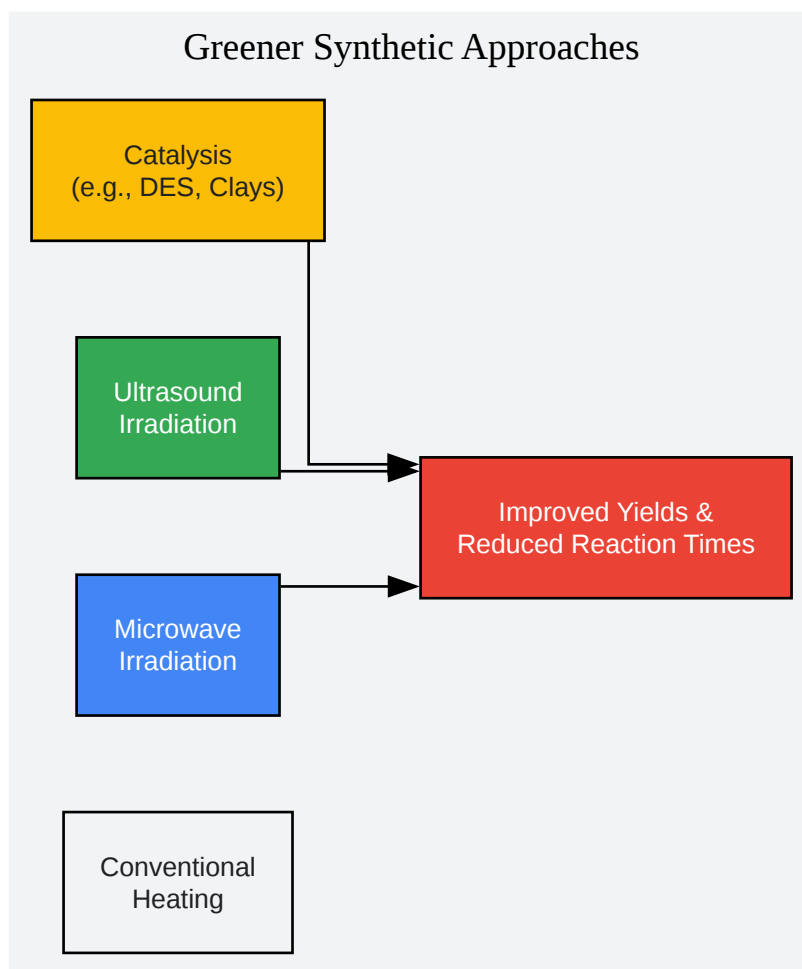
[Click to download full resolution via product page](#)

Caption: Two-step synthesis via a benzoxazinone intermediate.



[Click to download full resolution via product page](#)

Caption: The classical Niementowski reaction pathway.



[Click to download full resolution via product page](#)

Caption: Comparison of conventional and green synthetic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. generis-publishing.com [generis-publishing.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synthesis of quinazolinone scaffolds from anthranilic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8462613#synthesis-of-quinazolinone-scaffolds-from-anthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com